molecular formula C10H8O4 B190330 Isoscopoletin CAS No. 776-86-3

Isoscopoletin

Cat. No. B190330
CAS RN: 776-86-3
M. Wt: 192.17 g/mol
InChI Key: SYTYLPHCLSSCOJ-UHFFFAOYSA-N
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Description

Isoscopoletin, also known as 6-Hydroxy-7-methoxycoumarin, is a natural compound found primarily in plant roots of the genus Artemisia or Scopolia . It possesses inhibitory activity against hepatitis B virus (HBV) replication and shows substantial inhibition against multi-drug resistant CEM/ADR5000 cells and human CCRF-CEM leukemia cells .


Synthesis Analysis

The biosynthesis of Isoscopoletin involves multiple types of chemical reactions. The two main pathways of Isoscopoletin biosynthesis are the shikimate acid pathway and the cinnamic acid pathway . Scopoletin can be synthesized either from esculetin by O-methylation or from ferulic acid by feruloyl CoA 6′-hydroxylase (F6′H) and 4-coumaric acid CoA ligase (4CL) .


Molecular Structure Analysis

Isoscopoletin has a molecular weight of 192.17 and its molecular formula is C10H8O4 . It contains 23 bonds in total, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic hydroxyl, and 1 aromatic ether .


Chemical Reactions Analysis

The metabolic pathway for Isoscopoletin biosynthesis involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), and cinnamate-4-hydroxylase (C4H) .


Physical And Chemical Properties Analysis

Isoscopoletin is a light yellow powder with a density of 1.37 g/cm3 . It has a melting point of 206-208°C and a boiling point of 413.5±45.0 °C (Predicted) . It is soluble in chloroform, methanol, and acetone .

Scientific Research Applications

Isoscopoletin: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Precursor: Isoscopoletin serves as a precursor for various pharmaceutical products. Its derivative, scopoletin, is involved in the synthesis of medications that exhibit antibacterial, anti-tubercular, anti-hypertensive, anti-inflammatory, anti-diabetic, and anti-hyperuricemic activities .

Antiplatelet Agent: Research suggests that isoscopoletin has potent antiplatelet effects and could be beneficial for thrombotic diseases. It acts as a prophylactic and therapeutic by regulating cyclic nucleotides in collagen-induced platelets .

Metabolic Pathway Studies: Isoscopoletin is a key metabolite in the study of liver microsomes’ metabolic pathways across various species. It helps in understanding the major metabolic pathway of scoparone to isoscopoletin through 6-O-demethylation .

Biosynthesis Pathway Regulation: In microbial cell factories, isoscopoletin production can be improved through promoter engineering within coumarin biosynthetic pathways. This application is crucial for regulating pathways to enhance coumarin production .

Genetic Studies: Genetic studies in model organisms like Arabidopsis thaliana support that isoscopoletin (via its precursor scopoletin) is biosynthesized from the phenylpropanoid pathway, which involves ortho-hydroxylation of various cinnamates .

Broad-Spectrum Biological Activities: Isoscopoletin exhibits a wide range of biological properties, including antibacterial, antifungal, antiparasitic, anticancer, anti-inflammation, hepatoprotective, antihyperlipidemic, antidiabetic, neuroprotective, antioxidant, anti-angiogenesis, anti-hypertensive, and analgesic effects .

Mechanism of Action

Target of Action

Isoscopoletin, a compound derived from various plants, has been found to target keratinocytes and basophils . These cells play a crucial role in the immune response and inflammation, making them key targets for managing conditions like atopic dermatitis (AD).

Mode of Action

Isoscopoletin interacts with its targets by regulating the production of inflammatory mediators. In TNF-α/IFN-γ-treated HaCaT cells and PMA/ionomycin-treated RBL-2H3 cells, isoscopoletin suppressed the production of TARC/CCL17, MDC/CCL22, MCP-1/CCL2, IL-8/CXCL8, and IL-1β, and IL-4 respectively . This suggests that isoscopoletin can modulate the immune response and inflammation by controlling the release of these mediators.

Biochemical Pathways

Isoscopoletin affects several biochemical pathways. In TNF-α/IFN-γ-treated HaCaT cells, the phosphorylation of signaling pathways, including MAPK, NF-κB, STAT, and AKT/PKB , increased but was decreased by isoscopoletin . In PMA/ionomycin-treated RBL-2H3 cells, the activation of signaling pathways including PKC, MAPK, and AP-1 increased but was decreased by isoscopoletin . These pathways are critical for cellular signaling and the regulation of immune responses.

Pharmacokinetics

, a compound closely related to isoscopoletin. These properties may be associated with its poor solubility in aqueous media .

Result of Action

The molecular and cellular effects of isoscopoletin’s action include the suppression of inflammatory mediators and the modulation of key signaling pathways. This leads to a reduction in inflammation and immune response, which can be beneficial in the treatment of conditions like AD .

Safety and Hazards

Isoscopoletin is considered very toxic if swallowed and irritating to skin . It poses a risk of serious damage to eyes and a danger of serious damage to health by prolonged exposure . There is also a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Recent advances in synthetic biology have enabled the effective construction of microbial cell factories for the production of high-value-added chemicals like Isoscopoletin . Emerging techniques in synthetic biology and metabolic engineering are being introduced as innovative tools for the efficient synthesis of Isoscopoletin . Furthermore, Isoscopoletin has been identified as one of the most differential metabolites between different cultivars of lotus roots, indicating its potential for discriminating different cultivars as well as farinose and crisp lotus roots .

properties

IUPAC Name

6-hydroxy-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTYLPHCLSSCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228266
Record name Isoscopoletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoscopoletin

CAS RN

776-86-3
Record name Isoscopoletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoscopoletin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoscopoletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-7-methoxy-2-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Isoscopoletin exhibits potent antiplatelet activity by primarily targeting two key signaling pathways: cyclic nucleotide regulation and PI3K/Akt/MAPK signaling.

  • Cyclic Nucleotide Regulation: Isoscopoletin significantly increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in a concentration-dependent manner []. This increase leads to the phosphorylation of inositol 1,4,5-triphosphate receptor (IP3R) and vasodilator-stimulated phosphoprotein (VASP), substrates of cAMP-dependent kinase and cGMP-dependent kinase, respectively. Phosphorylation of IP3R inhibits calcium release from dense tubular system calcium channels, a crucial step in platelet activation []. VASP phosphorylation, on the other hand, inhibits fibrinogen binding to the platelet surface by inactivating αIIb/β3 integrin [].
  • PI3K/Akt/MAPK Pathway Inhibition: Isoscopoletin significantly inhibits the phosphorylation of proteins within the PI3K/Akt and MAPK pathways [, ]. This inhibition disrupts essential signaling cascades involved in platelet activation, leading to a decrease in thromboxane A2 (TXA2) production and the release of intracellular granules containing ADP, ATP, and serotonin [, ].

ANone: By modulating these signaling pathways, isoscopoletin effectively inhibits:

  • Platelet Aggregation: Isoscopoletin significantly reduces collagen-induced platelet aggregation [, , ].
  • Thrombus Formation: Isoscopoletin diminishes thrombin-induced fibrin clot formation and reduces overall thrombus formation [].

A: Isoscopoletin has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol [, ].

ANone: Key spectroscopic features include:

  • IR Spectroscopy: Characteristic absorptions include a lactone carbonyl group at 1702 cm-1 and a hydroxyl group at 3337 cm-1 [].
  • NMR Spectroscopy: The 1H NMR spectrum reveals two singlet aromatic protons, two doublet protons characteristic of an α,β-unsaturated lactone, and a singlet corresponding to a methoxy group []. The 13C NMR spectrum exhibits signals consistent with methine carbons, quaternary aromatic carbons, a carbonyl carbon, and a methoxy carbon [].

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